molecular formula C19H13ClN4O2S2 B269970 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B269970
M. Wt: 428.9 g/mol
InChI Key: OLCMDUVQPZFSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibits various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and tumor growth. It also exhibits antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, its limitations include its poor stability and low bioavailability.

Future Directions

There are several future directions for the research of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. These include studying its potential applications in the treatment of various diseases, such as cancer, inflammation, and microbial infections. It can also be modified to improve its stability and bioavailability. Furthermore, its mechanism of action can be further elucidated to better understand its potential therapeutic effects.
Conclusion
In conclusion, 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound that has potential applications in various fields due to its anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. Its mechanism of action is not fully understood, but it is believed to act by inhibiting COX-2 activity. Although it has advantages in lab experiments, it also has limitations, such as poor stability and low bioavailability. Further research is needed to fully understand its potential therapeutic effects and to improve its properties.

Synthesis Methods

The synthesis method of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-thiol with 4-phenyl-2-thiazolamine in the presence of acetic anhydride. This reaction is followed by the addition of acetic acid to obtain the final product.

Scientific Research Applications

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities.

properties

Product Name

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C19H13ClN4O2S2

Molecular Weight

428.9 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H13ClN4O2S2/c20-14-8-4-7-13(9-14)17-23-24-19(26-17)28-11-16(25)22-18-21-15(10-27-18)12-5-2-1-3-6-12/h1-10H,11H2,(H,21,22,25)

InChI Key

OLCMDUVQPZFSFS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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